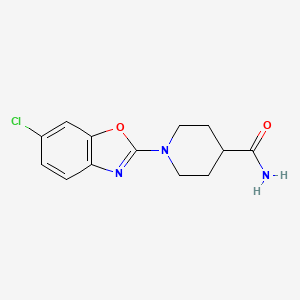
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a unique chemical with the empirical formula C13H13ClN23. It has a molecular weight of 280.71 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isOC(C1CCN(C2=NC3=CC=C(C=C3O2)Cl)CC1)=O . The InChI key is QLKPIUVTPNKDQT-UHFFFAOYSA-N .
科学研究应用
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug synthesis. It has been used as a scaffold for the design of novel small molecules with potential therapeutic effects. It has also been used as a model compound for the study of structure-activity relationships. In addition, this compound has been used as a starting material for the synthesis of various drugs, including antibiotics, anti-inflammatory compounds, and antifungal agents.
作用机制
The mechanism of action of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, resulting in a variety of biochemical and physiological effects. It has been shown to interact with a variety of targets, including ion channels, G-protein coupled receptors, and enzymes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to possess analgesic, anti-inflammatory, and antifungal properties. In addition, it has been shown to have anti-cancer and anti-microbial effects. It has also been shown to possess neuroprotective and antioxidant properties.
实验室实验的优点和局限性
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of biochemical and physiological effects, making it a useful model compound for the study of structure-activity relationships. However, this compound is not always suitable for use in lab experiments due to its low solubility and potential toxicity.
未来方向
The potential future directions for 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide include further studies on its mechanism of action, structure-activity relationships, and therapeutic applications. In addition, further research could be conducted on its potential toxicity and solubility. Finally, further studies on its applications in drug synthesis and medicinal chemistry could be conducted.
合成方法
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including condensation reactions, nucleophilic substitution reactions, and hydrolysis reactions. The most common synthesis method is a condensation reaction between 6-chloro-1,3-benzoxazol-2-yl chloride and piperidine-4-carboxamide. This reaction produces the desired product in high yield and is relatively simple to perform.
安全和危害
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
属性
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQUAUVIKOZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

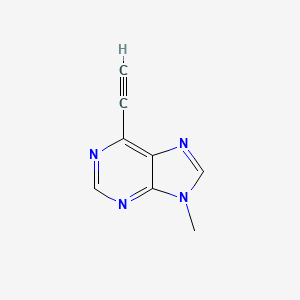
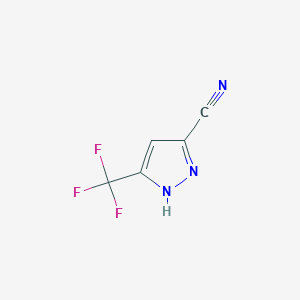
![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)
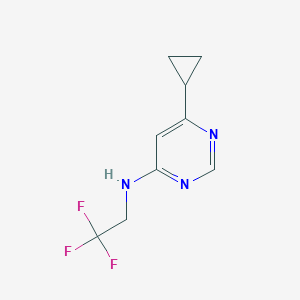
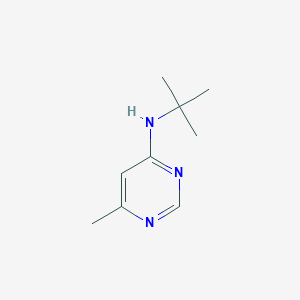
![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)
![(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6416826.png)
![4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide](/img/structure/B6416838.png)
![3-phenyl-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)

![8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416854.png)